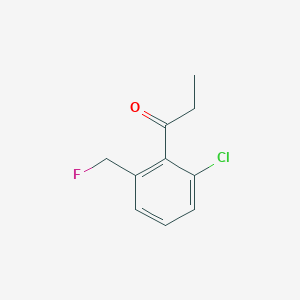![molecular formula C7H8O B14056619 8-Oxabicyclo[5.1.0]octa-2,4-diene CAS No. 33250-14-5](/img/structure/B14056619.png)
8-Oxabicyclo[5.1.0]octa-2,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxabicyclo[510]octa-2,4-diene is a bicyclic organic compound with the molecular formula C7H8O It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[5.1.0]octa-2,4-diene can be achieved through several methods. One common approach involves the Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to isolate the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[5.1.0]octa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: Substitution reactions, particularly involving the oxygen atom, can yield a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-Oxabicyclo[5.1.0]octa-2,4-diene has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[5.1.0]octa-2,4-diene involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound’s oxygen atom plays a crucial role in forming new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxabicyclo[5.1.0]octa-2,5-diene
- 8-Azabicyclo[5.1.0]octa-2,4-diene
- 8-Phosphabicyclo[5.1.0]octa-2,4-diene
Uniqueness
8-Oxabicyclo[5.1.0]octa-2,4-diene is unique due to the presence of an oxygen atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
33250-14-5 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
8-oxabicyclo[5.1.0]octa-2,4-diene |
InChI |
InChI=1S/C7H8O/c1-2-4-6-7(8-6)5-3-1/h1-4,6-7H,5H2 |
InChI Key |
ZWTYXNZNJCBZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2C1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



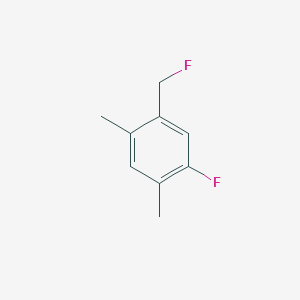
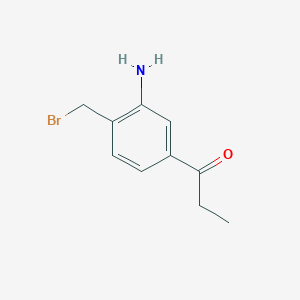
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)

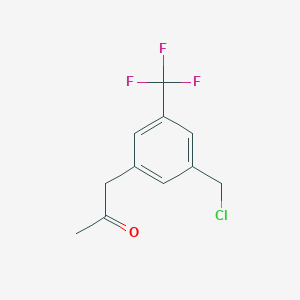

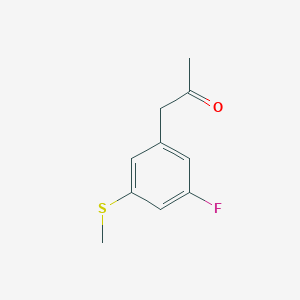
![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)
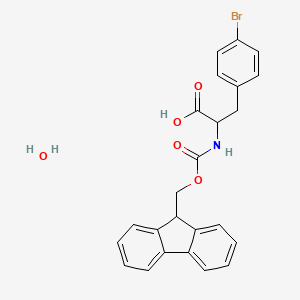
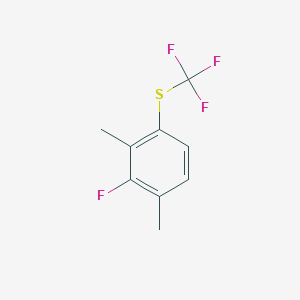
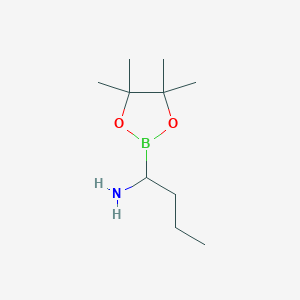
![(S)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B14056615.png)
